molecular formula C8H6N2O2 B1394220 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid CAS No. 1190319-18-6

1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid

Cat. No.: B1394220
CAS No.: 1190319-18-6
M. Wt: 162.15 g/mol
InChI Key: YBYWIZUWOGPUPB-UHFFFAOYSA-N
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Description

1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Biochemical Analysis

Biochemical Properties

1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, differentiation, and migration . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values in the nanomolar range . These interactions are crucial for understanding the compound’s potential therapeutic applications in cancer treatment and other diseases.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been demonstrated to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, the compound significantly reduces the migration and invasion abilities of cancer cells, highlighting its potential as an anti-metastatic agent . The influence of this compound on cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, further underscores its importance in regulating cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with FGFRs. The compound binds to the ATP-binding site of the receptor’s tyrosine kinase domain, leading to the inhibition of receptor autophosphorylation and subsequent downstream signaling . This inhibition disrupts the activation of key signaling pathways involved in cell growth and survival, thereby exerting its anti-cancer effects. Additionally, the compound’s ability to modulate gene expression through these pathways highlights its potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and migration, suggesting potential long-term benefits in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed, indicating the need for careful dosage optimization in therapeutic applications . These findings underscore the importance of determining the therapeutic window for the compound to maximize its efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its interactions with FGFRs. The compound’s metabolism involves enzymatic reactions that modify its structure, potentially affecting its activity and stability . Understanding these metabolic pathways is crucial for optimizing the compound’s pharmacokinetic properties and enhancing its therapeutic potential .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, which is essential for its therapeutic efficacy . Studies have shown that the compound can effectively penetrate cell membranes and reach intracellular targets, further supporting its potential as a therapeutic agent .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with its target proteins . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, thereby influencing its biological activity . Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted aldehydes with pyrrole derivatives in the presence of a base such as potassium hydroxide in methanol at elevated temperatures . Another approach includes the use of triethylsilane and trifluoroacetic acid in acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis routes. These methods focus on optimizing yield and purity while ensuring cost-effectiveness and safety. The use of continuous flow reactors and automated synthesis platforms are common in industrial settings to achieve these goals.

Chemical Reactions Analysis

Types of Reactions: 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)5-1-3-9-6-2-4-10-7(5)6/h1-4,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYWIZUWOGPUPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=CN=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676847
Record name 1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-18-6
Record name 1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do these 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid derivatives interact with the KDM5A Jumonji C (JMJC) domain?

A: The research papers describe the crystal structures of the KDM5A JMJC domain bound to two different this compound derivatives: * Compound N41: 2-((2-chlorophenyl)(2-(4,4-difluoropiperidin-1-yl)ethoxy)methyl)-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid [].* Compound N47: 2-((2-chlorophenyl)(2-(1-methyl-1H-imidazol-2-yl)ethoxy)methyl)-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid [].

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